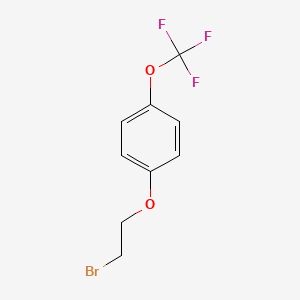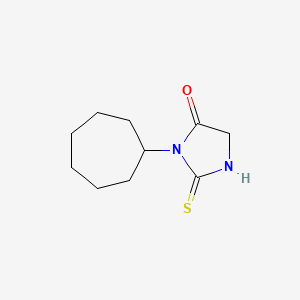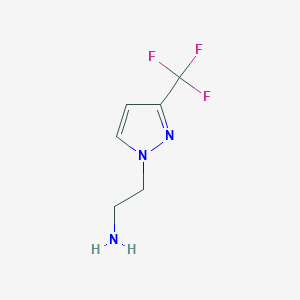
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C9H8BrF3O2 and its molecular weight is 285.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Reactivity
The utility of 1-(2-Bromoethoxy)-4-(trifluoromethoxy)benzene and its related compounds in organic synthesis is significant. For example, Schlosser and Castagnetti (2001) explored the arynes route to derive 1- and 2-(trifluoromethoxy)naphthalenes from related bromo-(trifluoromethoxy)benzenes through a series of reactions involving lithiation and trapping with furan, followed by reductions and isomerizations. This method presents a novel pathway for accessing naphthalene derivatives, which are valuable in various chemical industries (Schlosser & Castagnetti, 2001).
Advancements in Trifluoromethoxylation
Research has also focused on developing new methods for introducing the trifluoromethoxy group into aromatic compounds, a challenging feat in organic synthesis due to the group's instability and reactivity. Duran-Camacho et al. (2021) reported an isolable pyridinium trifluoromethoxide salt as an effective source for SN2 reactions, forming trifluoromethyl ethers (Duran-Camacho et al., 2021). This discovery is pivotal for synthesizing compounds with trifluoromethoxy groups, which are prevalent in pharmaceuticals and agrochemicals due to their unique electronic properties.
Nucleophilic Displacement Reactions
Marrec et al. (2010) demonstrated a direct trifluoromethoxylation of aliphatic substrates, showcasing the nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring. This process allows for the formation of aliphatic trifluoromethyl ethers, expanding the toolbox for synthesizing organofluorine compounds, which are highly sought after in drug development and materials science (Marrec et al., 2010).
Halogenation and Derivatization
The reactivity of trifluoromethoxy and bis(trifluoromethoxy)benzenes towards halogenation has been studied by Herkes (1977), who found that controlled chlorination of trifluoromethoxybenzene yields mono-, di-, tri-, and tetrachloro derivatives without hydrolysis of the -OCF3 group. This indicates the stability and versatility of trifluoromethoxybenzenes as intermediates in organic synthesis (Herkes, 1977).
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c10-5-6-14-7-1-3-8(4-2-7)15-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESONWISJWXHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102793-81-7 | |
| Record name | 1-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![3-Chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)

![1-[1-(Pyridin-3-YL)-1H-pyrazol-3-YL]methanamine dihydrochloride](/img/structure/B2406675.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)
![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2406679.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)
